![molecular formula C4H2Br2O4 B1596694 Acide dibromomaléique CAS No. 608-37-7](/img/structure/B1596694.png)
Acide dibromomaléique
Vue d'ensemble
Description
Dibromomaleic acid is a reactive brominated reagent that is used in organic synthesis . It reacts reversibly with alcohols and amines to give carbinols or aminols, respectively . Dibromomaleic acid has been shown to be an efficient method for the preparation of bioconjugates .
Synthesis Analysis
Dibromomaleic acid can be synthesized in two steps, starting from commercially available dibromomaleic acid . The synthesis involves initial condensation with glycine to generate DBM-C2-acid, which is then coupled with the functional amine of choice .
Molecular Structure Analysis
The molecular formula of Dibromomaleic acid is C4H2Br2O4 . Its linear formula is HO2CC(Br)=C(Br)CO2H and it has a molecular weight of 273.86 .
Chemical Reactions Analysis
Dibromomaleic acid is a reactive brominated reagent that is used in organic synthesis . It reacts reversibly with alcohols and amines to give carbinols or aminols, respectively . Dibromomaleic acid has been shown to be an efficient method for the preparation of bioconjugates .
Applications De Recherche Scientifique
Conjugaison d'anticorps sélective de site
L'acide dibromomaléique est utilisé dans le développement de maléimides de nouvelle génération (NGM) pour la conjugaison d'anticorps sélective de site . Cette approche est largement reconnue comme une stratégie clé pour la construction optimale des conjugués anticorps-médicaments (ADC). L'utilisation de NGM permet la modification sélective des quatre liaisons disulfures interchaînes présentes dans un format typique d'anticorps IgG1 .
Construction de conjugués anticorps-médicaments (ADC)
L'this compound est utilisé dans la construction d'ADC . Il s'agit d'un type de système d'administration de médicaments dans lequel un médicament cytotoxique est attaché à un anticorps, ce qui permet une administration ciblée aux cellules cancéreuses. L'utilisation de l'this compound dans ce contexte contribue à améliorer l'homogénéité des conjugués résultants .
Développement de conjugués d'anticorps pour l'imagerie
L'utilisation de l'this compound s'étend au développement de conjugués d'anticorps pour l'imagerie . Ces conjugués peuvent être utilisés dans diverses applications biologiques et médicales, y compris le diagnostic et le suivi des maladies .
Création d'anticorps bispécifiques
L'this compound peut également être utilisé dans la création d'anticorps bispécifiques . Ce sont des anticorps qui peuvent se lier simultanément à deux antigènes différents, ce qui les rend utiles dans le traitement de maladies complexes .
Optimisation de la conjugaison d'anticorps natifs
L'this compound est utilisé dans l'optimisation de la plateforme de dibromomaléimide (DBM) pour la conjugaison d'anticorps natifs . Cela implique l'utilisation de dibromomaléimides conçus pour subir une hydrolyse post-conjugaison accélérée, ce qui sert à « verrouiller » les conjugués en tant qu'acides maléamiques robustes et stables .
Inhibition du rejet de greffe d'îlots allogéniques
L'this compound a été utilisé dans la création de liposomes conjugués à VISTA, qui se sont avérés inhiber le rejet de greffe d'îlots allogéniques . Cela pourrait potentiellement avoir des applications dans le domaine de l'immunologie de la transplantation .
Mécanisme D'action
Target of Action
Dibromomaleic acid primarily targets the disulfide bonds in proteins, particularly in antibodies . It has been used in the field of antibody conjugation due to its exquisite cysteine-selectivity . The compound has also been reported to interact with the V-domain Ig-containing suppressor of T-cell activation (VISTA) , a negative regulator with broad-spectrum activities .
Mode of Action
Dibromomaleic acid is designed to undergo accelerated post-conjugation hydrolysis . This process serves to ‘lock’ the conjugates as robustly stable maleamic acids . The compound’s interaction with its targets results in significant improvements in homogeneity, as demonstrated by mass spectrometry analysis .
Biochemical Pathways
Dibromomaleic acid affects the biochemical pathways involved in protein conjugation . It is capable of functionally re-bridging disulfide bonds, which is particularly relevant in the context of antibody conjugation . This re-bridging capacity has been optimized on clinically relevant antibodies, such as IgG1 trastuzumab .
Pharmacokinetics
The compound’s ability to generate site-selectively modified native antibodies with over 90% homogeneity suggests that it may have favorable bioavailability .
Result of Action
The primary result of dibromomaleic acid’s action is the generation of site-selectively modified native antibodies with over 90% homogeneity . This is achieved without the need for protein engineering or enzymatic conjugation . The compound’s action also results in robustly stable conjugates .
Action Environment
The action environment of dibromomaleic acid can influence its efficacy and stability. For instance, the compound’s reaction with amines for the synthesis of dibromomaleimides proceeds via dibromomaleic anhydride, formed through the ring-closing dehydration of dibromomaleic acid under acid conditions . This suggests that the compound’s action may be influenced by the pH of the environment.
Safety and Hazards
Dibromomaleic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Orientations Futures
Dibromomaleic acid is emerging as an exciting new class of bioconjugation reagents, particularly in the field of antibody conjugation . It is used in the synthesis of next-generation maleimides (NGMs) for the selective modification of the four interchain disulfide bonds present in a typical IgG1 antibody format . This approach is simple, uses readily available reagents, and generates robustly stable conjugates which are ideal for in vitro or in vivo applications .
Propriétés
IUPAC Name |
(Z)-2,3-dibromobut-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMPRXRQYSFRP-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(=O)O)/Br)(\C(=O)O)/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883466 | |
Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
608-37-7 | |
Record name | (2Z)-2,3-Dibromo-2-butenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromomaleic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromomaleic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.